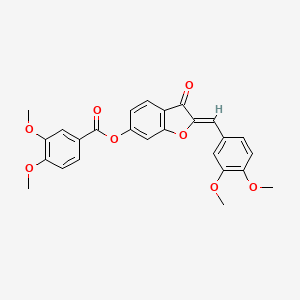

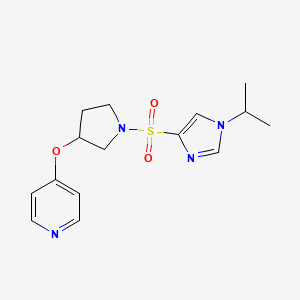

![molecular formula C16H20N2O2 B2403214 N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-66-4](/img/structure/B2403214.png)

N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like gas chromatography-mass spectrometry (GC-MS) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. For similar compounds, reactions can include hydrolysis and coupling .Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide moiety with a bulky group in the para position significantly enhances the activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide markedly increases the activity. The basic quality of the nitrogen atom of piperidine plays a crucial role in this increased activity, as demonstrated by the potent inhibitor of acetylcholinesterase (Sugimoto et al., 1990).

HIV-1 Inhibition

Piperidine-4-carboxamide derivatives, related to N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide, have shown significant inhibitory activity against HIV-1. Introducing a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety resulted in compounds with high metabolic stability and potent inhibitory activity of HIV-1 envelope-mediated membrane fusion (Imamura et al., 2006).

Asymmetric Synthesis

N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide and its derivatives have been used in asymmetric electrophilic α-amidoalkylation, leading to the highly stereoselective synthesis of 2-substituted piperidines. This process involves the diastereoselective addition of nucleophiles to a chiral N-acyliminium ion generated in situ from an enamide (Wanner et al., 1991).

Ultrasonic Studies

Ultrasonic studies have been conducted on molecular interactions in solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide, which is structurally similar to N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide. These studies provide insights into the nature of solute and its impact on the solvent structure, contributing to our understanding of molecular interactions in such solutions (Tekade et al., 2015).

Safety And Hazards

properties

IUPAC Name |

N-(2-acetyl-4-piperidin-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-16(20)17-15-8-7-13(11-14(15)12(2)19)18-9-5-4-6-10-18/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBUWXOEXBJZCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCCCC2)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

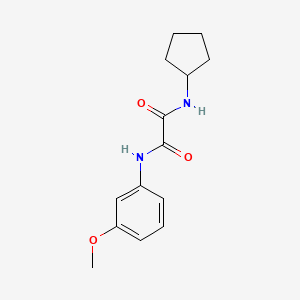

![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)

![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)

![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)

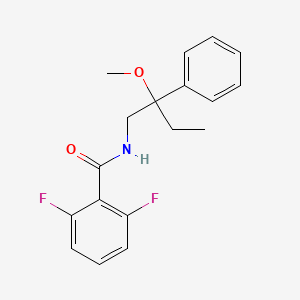

![3-(2,6-Dichlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2403148.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)

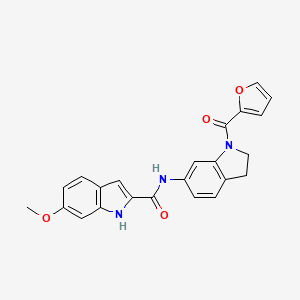

![(1-(methylsulfonyl)piperidin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2403152.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)